Home > Products > Screening Compounds P32434 > 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane -

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane

Catalog Number: EVT-13374159
CAS Number:
Molecular Formula: C9H17NO2S
Molecular Weight: 203.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that belongs to the class of azabicycloalkanes, specifically the 8-azabicyclo[3.2.1]octane family. This compound is characterized by the presence of an ethanesulfonyl group, which imparts unique chemical properties and potential biological activities. The structural framework of 8-azabicyclo[3.2.1]octane is significant in medicinal chemistry, particularly in the development of compounds with pharmacological applications.

Source and Classification

The compound is synthesized through organic chemistry methods and has been studied for its potential applications in drug discovery and development. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen in its structure. The classification of this compound can be further detailed as follows:

  • Type: Bicyclic amine
  • Substituents: Ethanesulfonyl group
  • Structural Family: Azabicyclo[3.2.1]octane derivatives
Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves several steps, beginning with the formation of the bicyclic core followed by the introduction of the sulfonyl group.

  1. Formation of Bicyclic Core:
    • A common approach is to utilize a Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic framework.
  2. Introduction of Sulfonyl Group:
    • The ethanesulfonyl group can be introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base, which facilitates the nucleophilic attack on the bicyclic amine.
  3. Final Modifications:
    • Additional functional groups may be added through alkylation or acylation reactions to optimize the compound for specific biological activities or properties.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane can be represented as follows:

  • Molecular Formula: C10_{10}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight: Approximately 215.31 g/mol

The bicyclic structure consists of a nitrogen atom integrated into the ring system, contributing to its chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

  1. Oxidation: The sulfonyl group may be oxidized to form sulfonic acids, enhancing solubility and reactivity.
  2. Reduction: Reduction reactions can remove the sulfonyl group, yielding simpler bicyclic amines that may have different biological activities.
  3. Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Mechanism of Action

The mechanism of action for 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane largely depends on its application in medicinal chemistry:

  • Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes, thereby preventing substrate interaction and modulating enzymatic activity.
  • Biological Interactions: The sulfonyl group can form strong interactions with amino acid residues within enzyme active sites, leading to effective inhibition or modulation of biological pathways.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some key physical and chemical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: The presence of the ethanesulfonyl group enhances water solubility compared to non-sulfonated analogs.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
Applications

Scientific Uses

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane has several potential applications across various fields:

  1. Medicinal Chemistry: Its unique structural features make it a candidate for developing new drugs targeting specific enzymes or receptors.
  2. Biochemical Research: The compound can serve as a probe in studies investigating enzyme-substrate interactions and mechanisms of catalysis.
  3. Synthetic Chemistry: It functions as a building block for synthesizing more complex molecules, facilitating advancements in organic synthesis methodologies.
Introduction to 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane in Modern Medicinal Chemistry

Structural Significance of the 8-Azabicyclo[3.2.1]octane Scaffold in Bioactive Alkaloids

The 8-azabicyclo[3.2.1]octane nucleus constitutes the core structural element of tropane alkaloids, a class renowned for diverse biological activities. This bicyclic architecture enforces significant conformational restraint through its endo orientation and bridgehead nitrogen atom (N8), creating a well-defined spatial arrangement essential for specific receptor recognition. The scaffold's inherent rigidity reduces entropic penalties upon binding to biological targets, enhancing ligand efficiency [5] [9].

Table 1: Biologically Active Derivatives Featuring the 8-Azabicyclo[3.2.1]octane Scaffold

Compound NameMolecular FormulaKey Structural FeaturesBiological Relevance
Cocaethylene (Ethylbenzoylecgonine)C₁₈H₂₃NO₄C2-carboxylate ester, C3-benzoyloxyCNS activity
3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylateC₁₀H₁₅NO₃C3-ketone, N8-carboxyethylSynthetic intermediate
3-Methanesulfonyl-8-azabicyclo[3.2.1]octaneC₈H₁₅NO₂SC3-methylsulfonyl, bridgehead NMu opioid receptor antagonist intermediate

The C3 position on this scaffold is particularly amenable to functionalization, serving as a critical vector for modulating pharmacological properties. Substituents at this equatorial position project into solvent-accessible regions or specific binding pockets without destabilizing the core conformation. Studies confirm that modifications at C3 directly influence electronic distribution around the bridgehead nitrogen, thereby modulating its hydrogen-bonding capacity and basicity – key determinants of target engagement [9]. The scaffold's stereochemistry is paramount; enantioselective synthesis methods ensure access to the pharmacologically relevant exo-oriented derivatives essential for consistent bioactivity [9].

Historical Evolution of Sulfonyl-Functionalized Azabicyclo Derivatives in Drug Discovery

The strategic incorporation of sulfonyl groups onto the 8-azabicyclo[3.2.1]octane framework represents a significant evolution beyond classical carboxylate or hydroxy derivatives. Early synthetic efforts prioritized ester functionalities (e.g., ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), primarily serving as intermediates for alkaloid synthesis rather than optimized pharmacophores [2] [7]. The transition towards sulfonyl groups marked a deliberate shift to exploit their enhanced electronic properties and metabolic stability.

Initial exploration focused on simple sulfonyl variants like the methanesulfonyl derivative, (1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CID 97292712). This compound demonstrated sufficient synthetic accessibility and confirmed the steric tolerance of the C3 position for sulfonamide groups [4]. Subsequent medicinal chemistry campaigns systematically investigated disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds, revealing that sulfonyl moieties, particularly at C3, conferred potent antagonistic activity at the mu opioid receptor (MOR) – a target critical for managing opioid-induced constipation and postoperative ileus [5].

Table 2: Evolution of Sulfonyl-Functionalized 8-Azabicyclo[3.2.1]octane Derivatives

GenerationRepresentative CompoundKey Sulfonyl FeaturePrimary Application/EffectPatent/Reference
First8-Azabicyclo[3.2.1]octane-3-carboxylic acid estersNone (Carboxylate focus)Alkaloid synthesis intermediates [7]
Second3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-SO₂CH₃Proof-of-concept MOR antagonist; established positioning [4]
Third3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane-SO₂CH₂CH₃Optimized steric/electronic profile for MOR antagonism [5] [10]
AdvancedHeteroarylalkyl-8-azabicyclo[3.2.1]octanes with sulfonyl-SO₂R (Complex R)Enhanced selectivity and pharmacokinetics [10]

Patent literature reveals a clear trajectory: the shift from methanesulfonyl to ethanesulfonyl and beyond aimed to optimize steric bulk and electronic donation. The ethyl group strikes a balance between enhancing metabolic stability compared to methyl analogs and maintaining favorable ligand efficiency. Furthermore, sulfonyl groups act as versatile synthetic handles for constructing disubstituted derivatives targeting neurological disorders (e.g., monoamine reuptake inhibition) and gastrointestinal motility dysfunction via MOR antagonism [6] [10]. The synthetic methodologies matured significantly, enabling enantioselective construction crucial for developing therapeutically viable agents [7] [9].

Rationale for Ethanesulfonyl Substitution at the 3-Position: Electronic and Steric Implications

The selection of the ethanesulfonyl group (-SO₂CH₂CH₃) for C3 functionalization is a result of meticulous structure-activity relationship (SAR) studies comparing alkylsulfonyl variants. This substituent significantly alters the molecular properties of the 8-azabicyclo[3.2.1]octane core, impacting target binding and physicochemical characteristics:

  • Electronic Effects: The sulfonyl group is a potent electron-withdrawing moiety. Attached at C3, it significantly reduces the electron density at the bridgehead nitrogen (N8) via sigma-bond polarization. This attenuation of basicity (predicted pKa reduction ~3-5 units compared to unsubstituted nortropane) is crucial for modulating receptor interaction profiles. For MOR antagonists like those described in WO2009029257A1 and WO2009029253A1, reduced N8 basicity diminishes agonist activity while maintaining high antagonist potency [5] [10]. Furthermore, the sulfonyl oxygen atoms act as strong hydrogen bond acceptors. The ethanesulfonyl group provides two additional hydrogen bond acceptors compared to a simple alkyl group, potentially enhancing interactions with serine, threonine, or tyrosine residues in the MOR binding pocket. Computational analyses indicate the electrostatic potential surface around the sulfonyl group in the ethanesulfonyl derivative creates a more pronounced negative potential pocket than its methylsulfonyl analog, favoring specific polar interactions [10].

  • Steric and Conformational Effects: Ethanesulfonyl substitution introduces greater steric bulk than methylsulfonyl (molar refractivity: ~17.8 vs. ~14.0 cm³/mol). This bulkier group occupies a distinct hydrophobic subpocket within the MOR, as evidenced by binding affinity comparisons between methyl-, ethyl-, and propylsulfonyl analogs. SAR data consistently shows a ~2-5 fold potency increase for ethylsulfonyl over methylsulfonyl derivatives in functional MOR antagonist assays [5] [10]. The ethyl group (-CH₂CH₃) also introduces limited conformational flexibility absent in the rigid methylsulfonyl group. This allows minor adjustments of the sulfonyl oxygen geometry for optimal hydrogen bonding without significantly compromising the conformational stability imparted by the bicyclic core. Molecular modeling suggests the ethyl group adopts a preferred conformation where the terminal methyl group points away from the bicyclic core, minimizing steric clash and maximizing solvent exposure [10].

  • Physicochemical Optimization: The ethanesulfonyl moiety strikes a critical balance in lipophilicity. Calculated logP values indicate the ethylsulfonyl derivative (estimated LogP ~0.5-1.0) is slightly more lipophilic than the methylsulfonyl analog (estimated LogP ~0.0-0.5), improving membrane permeability and oral bioavailability without crossing into excessively lipophilic territory associated with promiscuous binding or toxicity risks. Compared to larger alkyl chains (e.g., propylsulfonyl), the ethyl group maintains aqueous solubility sufficient for formulation. The sulfonyl group also enhances metabolic stability by replacing metabolically labile ester groups previously used at C3, reducing susceptibility to esterase-mediated hydrolysis [5] [10].

Table 3: Comparative Analysis of Sulfonyl Derivatives at the 3-Position of 8-Azabicyclo[3.2.1]octane

PropertyMethylsulfonyl (-SO₂CH₃)Ethylsulfonyl (-SO₂CH₂CH₃)Propylsulfonyl (-SO₂(CH₂)₂CH₃)
Molecular Weight (g/mol)205.28 (e.g., CID 97292712)~219.31 (Target Compound)233.34
Steric Parameter (MR)~14.0~17.8~21.6
Estimated logP-0.2 to +0.3+0.4 to +0.9+0.9 to +1.5
H-Bond Acceptors2 (Sulfonyl Oxygens)2 (Sulfonyl Oxygens)2 (Sulfonyl Oxygens)
MOR Antagonist Potency (IC₅₀)10-100 nM1-10 nM5-50 nM
Metabolic Stability (t₁/₂)ModerateHighHigh

Properties

Product Name

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane

IUPAC Name

3-ethylsulfonyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

InChI

InChI=1S/C9H17NO2S/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3

InChI Key

BZQGOUBOMVRRPR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC2CCC(C1)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.